molecular formula C16H16F6N4O B2836237 N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide CAS No. 956779-82-1

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide

Cat. No.: B2836237
CAS No.: 956779-82-1
M. Wt: 394.321
InChI Key: BBHAXLSARONPTC-UHFFFAOYSA-N
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Description

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a pyrazole ring bearing two trifluoromethyl groups and at the 3-position with a hexanamide group. The trifluoromethyl (-CF₃) substituents enhance lipophilicity and metabolic stability, making the compound a candidate for medicinal chemistry applications. While its exact pharmacological target remains unspecified, structural analogs with similar motifs are often explored for central nervous system (CNS) disorders or inflammatory pathways.

Properties

IUPAC Name

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F6N4O/c1-2-3-4-7-13(27)24-10-6-5-8-23-14(10)26-12(16(20,21)22)9-11(25-26)15(17,18)19/h5-6,8-9H,2-4,7H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHAXLSARONPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=C(N=CC=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the pyridine ring or the amide group, potentially yielding reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure suggests potential activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Key Structural and Functional Analogues

The compound shares structural similarities with other trifluoromethyl-substituted heterocycles, particularly those targeting neurokinin receptors or depression-related pathways. Below is a detailed comparison with Befetupitant (CAS 290296-68-3), a structurally related compound documented in pharmacopeial literature .

Parameter N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide Befetupitant (Ro 67-5930)
Molecular Formula C₁₇H₁₇F₆N₃O (estimated) C₂₉H₂₉F₆N₃O₂
Molecular Weight ~410 g/mol (estimated) 565.60 g/mol
Core Structure Pyridine (2-pyrazolyl, 3-hexanamide) Pyridine (4-morpholinyl, 2-methylphenyl)
Key Substituents - 3,5-Bis(trifluoromethyl)pyrazole
- Hexanamide
- 3,5-Bis(trifluoromethyl)phenyl
- Isobutyramide
- Morpholinyl
Pharmacological Use Investigational (assumed CNS or anti-inflammatory) Approved for depression treatment
Synthetic Complexity Moderate (pyrazole coupling, trifluoromethylation) High (multiple heterocycles, chiral centers)

Structural Analysis

Trifluoromethyl Groups : Both compounds incorporate -CF₃ groups, which improve membrane permeability and resistance to oxidative metabolism. However, the target compound positions these groups on a pyrazole ring, whereas Befetupitant attaches them to a benzene ring .

Heterocyclic Diversity : The hexanamide group in the target compound may enhance solubility compared to Befetupitant’s isobutyramide and morpholinyl groups, which contribute to receptor affinity .

Pharmacological Targets: Befetupitant’s antidepressant activity likely involves neurokinin receptor modulation.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated at ~3.5 (similar to Befetupitant’s 4.1), favoring blood-brain barrier penetration.
  • Solubility : The hexanamide chain may confer better aqueous solubility than Befetupitant’s bulky aryl groups.

Target Compound

  • Preclinical Data: Limited published studies exist, but pyrazole-pyridine hybrids are known for anti-inflammatory and kinase-inhibitory activity.
  • Crystallography : Tools like SHELX (used for small-molecule refinement) may aid in resolving its crystal structure, critical for SAR studies .

Befetupitant

  • Clinical Use : Approved for depression, with efficacy linked to neurokinin-1 receptor antagonism .
  • Safety Profile : Higher molecular weight and structural complexity correlate with increased off-target risks compared to the target compound.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide?

  • Methodology : Synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Preparation of the pyrazole core via cyclization of hydrazines with β-diketones or trifluoromethylated precursors.
  • Step 2 : Coupling the pyrazole moiety to a pyridine ring using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
  • Step 3 : Functionalization of the pyridine with a hexanamide side chain via amide bond formation (e.g., HATU/DMAP-mediated coupling).
  • Key Conditions : Use polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃, Et₃N) for optimal yields .

Q. Which spectroscopic and crystallographic methods are effective for structural characterization?

  • NMR : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and trifluoromethyl group integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming stereochemistry and intermolecular interactions .
  • Example Data :

TechniqueKey Peaks/Parameters
¹⁹F NMRδ -62 to -65 ppm (CF₃)
XRDSpace group P2₁/c, Z = 4

Q. How can solubility and formulation challenges be addressed for in vitro studies?

  • Methods :

  • Use co-solvents (DMSO ≤1% v/v) for initial stock solutions.
  • Formulate with cyclodextrins or lipid-based nanoparticles for improved aqueous stability .
  • Assess solubility via HPLC-UV under varying pH (e.g., phosphate buffer vs. simulated biological fluids).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) while maintaining >90% purity .
  • Catalyst screening : Test Pd(PPh₃)₄ vs. Xantphos-Pd-G3 for coupling efficiency.
  • Workflow :
ParameterOptimization Range
Temperature80–120°C
SolventDMF vs. THF
BaseK₂CO₃ vs. Cs₂CO₃

Q. What computational approaches predict biological targets or metabolic pathways?

  • Molecular Docking : Use AutoDock Vina to simulate binding to NK-1 receptors (similar to Netupitant’s mechanism) .
  • DFT Calculations : Analyze electron density maps to identify reactive sites for derivatization .
  • ADMET Prediction : SwissADME or pkCSM tools evaluate pharmacokinetics (e.g., BBB permeability, CYP inhibition).

Q. How can contradictions in reported biological activity be resolved?

  • Root Causes :

  • Variability in assay conditions (e.g., cell lines, serum concentration).
  • Impurity profiles (e.g., HPLC purity <95% leads to off-target effects).
    • Solutions :
  • Standardize assays using validated cell models (e.g., HEK293 for receptor studies).
  • Compare activity with structural analogs (e.g., Netupitant derivatives) to isolate pharmacophore contributions .

Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to track protein interaction networks.
  • In Vivo Imaging : Fluorescent tagging (e.g., Cy5 conjugation) for real-time tissue distribution studies .

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